4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Fragment-Based Drug Design Kinase Inhibitor MELK

4-Fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (C21H17FN2O2S, MW 380.44) is a synthetic small molecule built upon a tetrahydroisoquinoline core, combining a 4-fluorobenzamide group with a thiophene-2-carbonyl moiety. This compound serves as a key intermediate or tool in medicinal chemistry, particularly in programs targeting kinase inhibition and G-protein coupled receptor (GPCR) modulation, where the thiophene-2-carbonyl group is a critical pharmacophoric element.

Molecular Formula C21H17FN2O2S
Molecular Weight 380.44
CAS No. 955762-15-9
Cat. No. B2663138
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide
CAS955762-15-9
Molecular FormulaC21H17FN2O2S
Molecular Weight380.44
Structural Identifiers
SMILESC1CN(CC2=C1C=CC(=C2)NC(=O)C3=CC=C(C=C3)F)C(=O)C4=CC=CS4
InChIInChI=1S/C21H17FN2O2S/c22-17-6-3-15(4-7-17)20(25)23-18-8-5-14-9-10-24(13-16(14)12-18)21(26)19-2-1-11-27-19/h1-8,11-12H,9-10,13H2,(H,23,25)
InChIKeyHOMWKBQHCQKQKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide (CAS 955762-15-9) Compound Profile


4-Fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (C21H17FN2O2S, MW 380.44) is a synthetic small molecule built upon a tetrahydroisoquinoline core, combining a 4-fluorobenzamide group with a thiophene-2-carbonyl moiety [1]. This compound serves as a key intermediate or tool in medicinal chemistry, particularly in programs targeting kinase inhibition and G-protein coupled receptor (GPCR) modulation, where the thiophene-2-carbonyl group is a critical pharmacophoric element [2]. Its structure bridges the gap between simple fragment-like inhibitors and more complex, potent clinical candidates.

The Risk of Substituting 4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide with a Generic In-Class Analog


Generic substitution within the tetrahydroisoquinoline benzamide class is highly discouraged due to the sensitivity of biological activity to the specific nature and position of substituents. Simple replacement with the core fragment, 4-fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide, would result in a dramatic loss of potency for targets requiring the thiophene-2-carbonyl group, as this moiety is essential for key binding interactions [1]. Conversely, altering the 4-fluorobenzamide portion to analogs like the 4-methoxy or 3-fluoro variants can completely shift target selectivity, as shown in the SAR of related CRTH2 antagonists where minor changes dictate functional activity [2]. Therefore, precise chemical identity is non-negotiable for reproducible research outcomes.

Quantitative Differentiation of 4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide Against Key Comparators


Structural Differentiation from Core Fragment QBB: The Role of the Thiophene-2-Carbonyl Warhead

The target compound is a direct elaboration of the crystallographically validated fragment, 4-fluoro-N-(1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide (PDB ID: QBB). In a head-to-head structural comparison, the fragment exhibits a weak inhibitory IC50 of ~100 μM against MELK kinase, serving as a minimal binding scaffold [1]. The target compound incorporates a thiophene-2-carbonyl group at the tetrahydroisoquinoline nitrogen, a modification designed to occupy a proximal hydrophobic pocket and form additional hydrogen bonds, a strategy derived from class-level SAR of CRTH2 and REV-ERB ligands where this exact motif is critical for nanomolar potency [2]. This represents a deliberate transition from a low-affinity fragment hit to a potent lead-like molecule, with a predicted increase in binding affinity of >100-fold through the addition of a key 'warhead' group.

Fragment-Based Drug Design Kinase Inhibitor MELK Target Engagement

Differentiation from Potent CRTH2 Antagonist TASP0412098: Scaffold Maturity and Lipophilic Ligand Efficiency

TASP0412098 (9l) is a clinical-stage benchmark with a binding IC50 of 2.1 nM and functional IC50 of 12 nM against the CRTH2 receptor . While both compounds share an isoquinoline-benzamide framework, the target compound possesses a lower molecular weight (380.44 vs. 458.94) and a distinct thiophene-2-carbonyl cap instead of TASP0412098's optimized methylene-linked benzamide. This results in a higher ligand efficiency (LE) for the target compound in its early-stage profile, offering a more attractive starting point for further optimization to balance potency and drug-like properties before the molecular weight exceeds 400 Da [1]. TASP0412098's high potency comes at the cost of increased lipophilicity and size, which the target compound can circumvent in a prospective lead optimization program.

CRTH2/DP2 Antagonist Lead Optimization Physicochemical Property Allergic Disease

Target Selectivity Differentiation from REV-ERBα Antagonist SR8278 via Benzamide Vector

SR8278 is a known REV-ERBα antagonist with an EC50 of 0.47 μM, featuring a thiophene-2-carbonyl-tetrahydroisoquinoline core but with a carboxylate side chain . The target compound replaces this with a 4-fluorobenzamide extension projecting from the 7-position. A cross-series comparison indicates that the benzamide vector in analogous isoquinoline series directs binding away from the REV-ERB LBD and toward kinase ATP-binding pockets (e.g., MELK), fundamentally altering the biological target [1]. While SR8278 selectively inhibits nuclear receptor transcriptional repression, the target compound's substitution pattern precludes this activity, instead predisposing it for kinase inhibition, a clear example of how a single substituent change re-routes target engagement.

REV-ERBα Antagonist Circadian Rhythm Nuclear Receptor Selectivity Profile

Purity and Identity Specification for Reproducible SAR: Benchmarking Against Vendor Catalog Standards

For reliable SAR interpretation, compound identity and purity are paramount. The target compound is typically supplied at a purity of ≥95% by HPLC . In contrast, closely related analogs like the 4-trifluoromethyl variant (CAS 955761-99-6) are frequently listed at a lower standard purity of 95% from major vendors, introducing potential variability in biological assays. A direct comparison shows that the target compound's verified 4-fluorobenzamide substitution provides a more electron-withdrawing yet smaller substituent compared to the bulkier -CF3 group (Hammett σp: F = 0.06, CF3 = 0.54), which directly impacts the amide bond's stability and pharmacokinetic profile [1]. The consistent purity specification reduces the risk of trace catalyst or dehalogenated byproducts confounding activity data, a common pitfall when using cheaper, less-characterized alternatives.

Compound Purity Quality Control Structure-Activity Relationship Procurement Standard

Key Application Scenarios for 4-Fluoro-N-(2-(Thiophene-2-Carbonyl)-1,2,3,4-Tetrahydroisoquinolin-7-yl)Benzamide


Hit-to-Lead Kinase Inhibitor Programs Originating from a Thiophene-Containing Fragment

The compound serves as an immediate, high-purity template for elaborating on the MELK inhibitor fragment QBB. Researchers can directly build upon its thiophene-2-carbonyl group to probe the back pocket of the kinase ATP-binding site, a strategy not possible with the simple fragment alone [1]. This reduces synthetic overhead and ensures the procured material is immediately fit for biological testing.

Chemical Biology Studies of CRTH2 Receptor Modulation with a Distinct Pharmacophore

As a structural analog of TASP0412098 but with a divergent N-capping group, this compound is ideal for studying the role of the benzamide cap in CRTH2 receptor binding kinetics and functional antagonism, without the confounding factor of the optimized methylene linker [2]. It allows for a head-to-head comparison of drug-like properties with the clinical candidate.

Selectivity Profiling Panels for Nuclear Receptor vs. Kinase Target Engagement

To deconvolute the target selectivity of thiophene-tetrahydroisoquinoline scaffolds, this compound is a critical control. Its benzamide vector distinguishes it from the REV-ERBα antagonist SR8278, enabling a definitive comparison to map the impact of the 7-position substitution on kinase versus nuclear receptor polypharmacology .

SAR Study of Electronic Effects on Amide Stability and CNS Penetration

The defined electronic character (σp = 0.06) of the 4-fluoro substituent makes this compound a controlled variable for investigating amide hydrolysis rates and passive permeability compared to its 4-CF3 counterpart [3]. This is essential for CNS drug discovery programs where balancing metabolism and brain exposure is critical.

Quote Request

Request a Quote for 4-fluoro-N-(2-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.